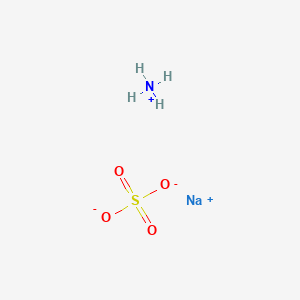![molecular formula C9H18N2O B082304 n-[2-(Diethylamino)ethyl]acrylamide CAS No. 10595-45-6](/img/structure/B82304.png)
n-[2-(Diethylamino)ethyl]acrylamide
Overview
Description
Carbazomycin C is a naturally occurring antibiotic compound that belongs to the carbazole family. It was first isolated from the culture broth of the bacterium Streptoverticillium ehimense. Carbazomycin C is known for its unique structure, which includes a carbazole framework, and its significant biological activities, including antibacterial and antifungal properties .
Mechanism of Action
Mode of Action
It is suggested that the compound behaves like a typical flexible chain polymer in good solvents . The compound combines the thermoresponsive and pH/CO2-responsive moieties of the diethylamino and acrylamide groups .
Result of Action
It is suggested that the compound can undergo conformational rearrangements at the molecular level and/or the formation of supramolecular structures .
Action Environment
The action of N-[2-(Diethylamino)ethyl]acrylamide can be influenced by environmental factors such as temperature and pH . The compound shows thermosensitivity and pH sensitivity . The phase separation temperatures decrease with increasing concentration and pH of solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin C has been achieved through various methods. One notable approach involves the use of a convergent iron-mediated construction of the carbazole framework. This method includes the following steps :
Aryne-mediated carbazole formation: This step involves the reaction of symmetrical 5-chloro-1,2,3-trimethoxybenzene with aryne intermediates to form the carbazole core.
Methylation and demethylation: The carbazole core undergoes regioselective demethylation using boron trichloride, followed by the conversion of the phenolic hydroxy group into a methyl group.
Installation of functional groups: The final steps involve the installation of methoxy groups to complete the synthesis of Carbazomycin C.
Industrial Production Methods: Industrial production of Carbazomycin C is not widely documented, but it generally follows similar synthetic routes as described above, with optimizations for large-scale production. The use of efficient catalysts and reaction conditions is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Carbazomycin C undergoes various chemical reactions, including:
Oxidation: Carbazomycin C can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Carbazomycin C into its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated carbazomycin derivatives.
Scientific Research Applications
Carbazomycin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carbazole chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Carbazomycin C is part of a family of carbazole antibiotics, including Carbazomycin A, Carbazomycin B, and Carbazomycin D. These compounds share a similar carbazole framework but differ in their substituents and biological activities . For example:
Carbazomycin A: Exhibits strong antifungal activity.
Carbazomycin B: Known for its antioxidant properties.
Carbazomycin D: Displays significant antibacterial activity.
Carbazomycin C is unique due to its specific substituents and the combination of antibacterial and antifungal properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4H,1,5-8H2,2-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSANWNPQKKNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31014-51-4 | |
| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1065136 | |
| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10595-45-6 | |
| Record name | N-[2-(Diethylamino)ethyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((2-Diethylamino)ethyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(diethylamino)ethyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















